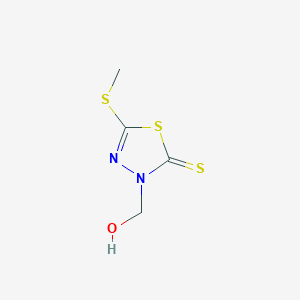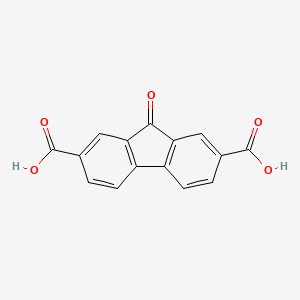
4-(3-メトキシフェニル)安息香酸
概要
説明
4-(3-Methoxyphenyl)benzoic Acid is an organic compound that features a benzoic acid moiety substituted with a 3-methoxyphenyl group
科学的研究の応用
4-(3-Methoxyphenyl)benzoic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
作用機序
Target of Action
The primary targets of 4-(3-methoxyphenyl)benzoic Acid, also known as 3’-Methoxy-biphenyl-4-carboxylic acid, are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, such as triple-negative breast cancer .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) through a process known as molecular docking . This interaction leads to the inhibition of these receptors, thereby preventing the progression of the cancer . The binding of the compound to these receptors is facilitated by its strong electronic characteristics .
Biochemical Pathways
The compound affects the EGFR and VEGFR-2 pathways . These pathways are involved in cell proliferation and angiogenesis, respectively. By inhibiting these receptors, the compound disrupts these pathways, leading to a halt in cancer progression .
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties. It meets the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness requirements without any violations of Lipinski’s rule of five . This suggests that the compound has good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cancer progression . By binding to and inhibiting EGFR and VEGFR-2, the compound prevents the proliferation of cancer cells and the formation of new blood vessels, which are necessary for tumor growth .
生化学分析
Biochemical Properties
4-(3-Methoxyphenyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 monooxygenases, specifically the CYP199A4 enzyme from Rhodopseudomonas palustris . The interaction involves the binding of 4-(3-methoxyphenyl)benzoic acid to the active site of the enzyme, which can lead to oxidative demethylation. The aromatic oxidation of this compound by CYP199A4 is not efficient .
Cellular Effects
The effects of 4-(3-methoxyphenyl)benzoic acid on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction of 4-(3-methoxyphenyl)benzoic acid with cytochrome P450 enzymes can lead to changes in the metabolic activity of cells, affecting the overall cellular function .
Molecular Mechanism
At the molecular level, 4-(3-methoxyphenyl)benzoic acid exerts its effects through binding interactions with biomolecules. The compound binds to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation. This binding can result in oxidative demethylation, altering the chemical structure of the compound and influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-methoxyphenyl)benzoic acid can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability can vary, and its degradation products may have different biochemical properties .
Dosage Effects in Animal Models
The effects of 4-(3-methoxyphenyl)benzoic acid in animal models can vary with different dosages. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
4-(3-Methoxyphenyl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells. The interaction with cytochrome P450 enzymes is a key aspect of its metabolic pathway .
Transport and Distribution
The transport and distribution of 4-(3-methoxyphenyl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its biochemical activity .
Subcellular Localization
4-(3-Methoxyphenyl)benzoic acid is localized in specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles, where it can exert its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)benzoic Acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of 4-(3-Methoxyphenyl)benzoic Acid often involves large-scale Suzuki-Miyaura coupling reactions. The reaction is typically carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction mixture is heated to facilitate the coupling process, and the product is purified through recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(3-Methoxyphenyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: 4-(3-Hydroxyphenyl)benzoic Acid
Reduction: 4-(3-Methoxyphenyl)benzyl Alcohol
Substitution: Various substituted derivatives depending on the electrophile used.
類似化合物との比較
Similar Compounds
4-Methoxybenzoic Acid: Similar structure but lacks the 3-methoxyphenyl group.
3-Methoxybenzoic Acid: Similar structure but lacks the 4-methoxyphenyl group.
4-Methoxyphenylboronic Acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
4-(3-Methoxyphenyl)benzoic Acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the aromatic rings
特性
IUPAC Name |
4-(3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMJQKDGQYAQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374835 | |
| Record name | 4-(3-methoxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5783-36-8 | |
| Record name | 4-(3-methoxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5783-36-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1302131.png)










